Methyl 7-aminobenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWASVDSNOKBQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666535 | |
| Record name | Methyl 7-amino-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616238-78-9 | |
| Record name | Methyl 7-amino-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 7-amino-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Steps
-
- Reagents : 2-Fluoro-4-nitrobenzaldehyde, methyl thioglycolate, K₂CO₃, DMF.
- Conditions : Stir at 80°C for 2 h, then room temperature overnight.
- Product : Methyl 7-nitrobenzo[b]thiophene-2-carboxylate.
- Yield : ~75–90% (based on analogous reactions in).
-
- Reagents : H₂/Pd-C (10%), ethanol.
- Conditions : Hydrogen atmosphere, room temperature, 12 h.
- Product : Methyl 7-aminobenzo[b]thiophene-2-carboxylate.
- Yield : ~85–95%.
Key Data
Microwave-Assisted Synthesis from Halobenzonitriles
Method Overview
This rapid method uses 2-fluoro-5-nitrobenzonitrile and methyl thioglycolate under microwave irradiation to form the benzo[b]thiophene core, followed by nitro reduction.
Synthetic Steps
-
- Reagents : 2-Fluoro-5-nitrobenzonitrile, methyl thioglycolate, triethylamine, DMSO.
- Conditions : Microwave irradiation at 130°C for 11–35 min.
- Product : Methyl 7-nitrobenzo[b]thiophene-2-carboxylate.
- Yield : 65–96%.
-
- Reagents : Fe powder, HCl, ethanol/water.
- Conditions : Reflux for 3 h.
- Product : this compound.
- Yield : 89%.
Key Advantages
- Efficiency : Microwave irradiation reduces reaction time from hours to minutes.
- Scalability : Demonstrated for gram-scale synthesis.
Functionalization via Directed Metalation
Method Overview
For late-stage amination, a brominated intermediate is subjected to Buchwald-Hartwig coupling.
Synthetic Steps
-
- Reagents : Methyl benzo[b]thiophene-2-carboxylate, Br₂, AcOH, NaOAc.
- Conditions : 55°C, 48 h.
- Product : Methyl 7-bromobenzo[b]thiophene-2-carboxylate.
- Yield : 72%.
-
- Reagents : Methyl 7-bromobenzo[b]thiophene-2-carboxylate, NH₃, Pd(OAc)₂, Xantphos, Cs₂CO₃.
- Conditions : 100°C, 12 h.
- Product : this compound.
- Yield : 68%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization of Benzaldehydes | High regioselectivity; scalable | Requires nitro reduction step | 75–95% |
| Microwave-Assisted Synthesis | Rapid (<1 h); high yields | Specialized equipment needed | 65–96% |
| Directed Metalation | Late-stage functionalization | Multi-step; lower yields | 68–72% |
Critical Reaction Parameters
- Solvent Choice : DMF or DMSO optimal for cyclization.
- Reduction Conditions : Catalytic hydrogenation (H₂/Pd-C) preferred for cleaner profiles vs. Fe/HCl.
- Purification : Simple filtration or chromatography suffices for most intermediates.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-aminobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 7-aminobenzo[b]thiophene-2-carboxylate exhibits significant biological activity, particularly as a kinase inhibitor. It interacts with various molecular targets, disrupting cell signaling pathways critical for cell proliferation and survival. Notably, it has been investigated for its potential to inhibit mitogen-activated protein kinases (MAPKs), which are pivotal in inflammatory diseases like rheumatoid arthritis and Crohn's disease .
Case Studies and Research Findings
Several studies have documented the applications of this compound and its derivatives:
Case Study 1: MAPK Inhibitors
Research has shown that compounds derived from this scaffold can selectively inhibit MK2, a downstream kinase in the MAPK pathway, which is associated with cellular aging and inflammatory responses. For instance, PF-3644022, a derivative of this compound, exhibited nanomolar potency and favorable pharmacokinetic properties but was linked to hepatotoxicity in animal models. Subsequent analogues were developed to improve safety profiles while maintaining efficacy .
Case Study 2: Antibacterial Activity
Another study focused on synthesizing thiophene derivatives that displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings suggest that modifications to the thiophene structure can enhance antibacterial properties, making these compounds candidates for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of methyl 7-aminobenzo[b]thiophene-2-carboxylate varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. For example, as a kinase inhibitor, it may disrupt the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS: 20699-85-8)
- Structural Difference: The amino group is at the 5-position instead of 5.
- Impact: Positional isomerism affects electronic distribution and steric interactions. The 5-amino derivative has been utilized in synthetic protocols for antibacterial agents .
- Physical Properties : Molecular weight 207.25 g/mol; white solid .
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate (CAS: 1503529-61-0)
- Structural Difference : Ethyl ester (vs. methyl) and fluorine substituent at 7-position.
- Impact : Fluorine enhances electronegativity and metabolic stability, while the ethyl ester increases lipophilicity .
Methyl 5-cyanobenzo[b]thiophene-2-carboxylate (CAS: 146137-93-1)
- Structural Difference: Cyano group at 5-position.
- Impact: The electron-withdrawing cyano group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
Hydrogenated Derivatives
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS: 86553-37-9)
- Structural Difference : Partially saturated benzo[b]thiophene ring with a methyl group.
- This derivative is used in synthesizing spirocyclic compounds .
Substituent Effects on Physicochemical Properties
Biological Activity
Methyl 7-aminobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique benzothiophene structure, which contributes to its biological properties. The compound features an amino group and a carboxylate moiety, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, the compound has been evaluated for its ability to inhibit tankyrase (TNKS) enzymes, which are implicated in the regulation of Wnt signaling pathways—critical for cancer progression. In vitro studies demonstrated over 70% inhibition of TNKS activity, suggesting potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound also displays significant antimicrobial activity. Studies have reported that derivatives of benzo[b]thiophenes exhibit broad-spectrum antimicrobial effects against various strains of bacteria and fungi. For example, derivatives with modifications at the amino group showed enhanced antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) . The minimal inhibitory concentration (MIC) values for selected derivatives were found to be as low as 4 µg/mL against resistant strains .
Antiviral Activity
This compound has been explored for its antiviral potential as well. Compounds within this class have shown inhibitory effects on viral polymerases, suggesting a mechanism that could be beneficial in treating viral infections .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound's amino group allows it to form hydrogen bonds with active sites on enzymes or receptors, thereby modulating their activity. For example, as a kinase inhibitor, it disrupts signaling pathways critical for cell survival and proliferation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time . Derivatives of this compound are synthesized to optimize biological activity and reduce toxicity. For instance, modifications at the 6-position of the benzothiophene ring have been shown to enhance antimicrobial efficacy .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity at nanomolar concentrations. The study highlighted the compound's potential as a selective inhibitor of kinases involved in tumor growth .
- Antimicrobial Screening : In another investigation, a series of benzo[b]thiophene derivatives were screened against clinical isolates of S. aureus. The results indicated that certain modifications led to improved antibacterial activity without cytotoxic effects on human cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzo[b]thiophene-2-carboxylate derivatives, and how can these methods be adapted for introducing an amino group at the 7-position?
- Methodological Answer : A widely used approach involves cyclization reactions starting from substituted thiophene precursors. For example, coupling 2-mercaptoacetate with nitro-substituted benzaldehydes under basic conditions (e.g., K₂CO₃ in DMF) can yield benzo[b]thiophene cores . To introduce an amino group at the 7-position, selective reduction of nitro intermediates (e.g., using catalytic hydrogenation) or direct amination via Buchwald-Hartwig coupling could be explored. Evidence from related compounds highlights the use of HPLC purification (methanol-water gradients) for isolating products .
Q. How can researchers verify the purity and structural integrity of Methyl 7-aminobenzo[b]thiophene-2-carboxylate?
- Methodological Answer : Multimodal characterization is critical.
- Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry and substituent positions. For instance, aromatic protons in benzo[b]thiophene derivatives typically appear between δ 6.8–8.0 ppm, while ester carbonyl carbons resonate near δ 165–170 ppm .
- Chromatography : Reverse-phase HPLC with methanol-water gradients effectively separates polar impurities .
- Melting Point Analysis : Sharp melting ranges (e.g., 213–216°C for analogous compounds) indicate purity .
Advanced Research Questions
Q. What strategies can address low yields in the amination of benzo[b]thiophene intermediates?
- Methodological Answer : Low yields may arise from competing side reactions or steric hindrance.
- Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination, which improves regioselectivity .
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) during amination to prevent undesired coupling .
- Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates .
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) for structurally similar derivatives?
- Methodological Answer : Contradictions often stem from solvent effects or tautomerism.
- Reference Standards : Compare data with published spectra of analogs, such as methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 33851-22-8) .
- Computational Validation : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and validate experimental observations .
Q. What are the implications of electron-withdrawing/donating substituents on the reactivity of benzo[b]thiophene-2-carboxylates in medicinal chemistry?
- Methodological Answer : Substituents modulate electronic and steric properties, affecting bioactivity.
- Case Study : Antibacterial studies on 2-amino-3-acyl-tetrahydrobenzothiophenes show that electron-withdrawing groups (e.g., Cl) enhance activity by increasing electrophilicity at the thiophene core .
- SAR Analysis : Methyl esters at the 2-position improve metabolic stability compared to free acids, as seen in STAT3 inhibitors .
Experimental Design & Troubleshooting
Q. How can researchers design a scalable synthesis protocol for this compound while minimizing hazardous byproducts?
- Methodological Answer :
- Green Chemistry : Replace toxic solvents (e.g., CH₂Cl₂) with biodegradable alternatives like ethyl acetate .
- Catalysis : Use recyclable catalysts (e.g., SmI₂/HMPA for reductive couplings) to reduce waste .
- Safety : Follow environmental precautions for sulfonamide byproducts, including containment protocols to prevent ecosystem contamination .
Q. What analytical techniques are recommended for tracking reaction progress in real time?
- Methodological Answer :
- TLC Monitoring : Use silica plates with UV-active indicators; Rf values for benzo[b]thiophene esters typically range 0.4–0.6 in hexane:EtOAc (3:1) .
- In Situ IR : Track carbonyl stretching bands (e.g., ester C=O at ~1720 cm⁻¹) to confirm intermediate formation .
Data Interpretation & Reporting
Q. How should researchers report contradictory biological activity data for analogs of this compound?
- Methodological Answer :
- Contextualize Assay Conditions : Variations in cell lines (e.g., plasma vs. serum samples) can alter results .
- Statistical Rigor : Use triplicate experiments with ANOVA analysis to validate trends .
- Meta-Analysis : Compare findings with structurally related STAT3 inhibitors, noting substituent-dependent activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
